molecular formula C9H7ClN2 B2738491 1-(4-chlorophenyl)-1H-pyrazole CAS No. 25419-86-7

1-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B2738491
CAS No.: 25419-86-7
M. Wt: 178.62
InChI Key: CLGKHQCZJWOXGO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different physical and chemical properties .

Scientific Research Applications

1-(4-Chlorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-1H-pyrazole is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required .

Biological Activity

1-(4-Chlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on a review of the literature.

Chemical Structure and Properties

This compound features a pyrazole ring with a chlorophenyl substituent at the 1-position. Its molecular formula is C9H8ClN3, with a molecular weight of approximately 195.63 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and biological activity by facilitating interactions with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies indicate that derivatives of this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 significantly .
  • Antimicrobial : Research has demonstrated that this compound derivatives possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds have been evaluated for their effectiveness compared to standard antibiotics .
  • Anticancer : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this core structure have shown promising results in inhibiting tumor growth in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of inflammatory mediators .
  • Receptor Modulation : It has been suggested that pyrazole derivatives can act as ligands for various receptors involved in pain and inflammation signaling pathways, potentially providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

StudyFindings
Bustos et al. (2024)Reported significant anti-inflammatory activity in pyrazole derivatives, with some compounds achieving up to 85% inhibition of IL-6 at 10 µM concentration .
Chandra et al. (2014)Investigated antibacterial activity against multiple strains, finding that certain derivatives showed enhanced activity due to structural modifications .
Argade et al. (2020)Synthesized new pyrazole derivatives demonstrating notable anti-tubercular activity, with some compounds surpassing standard treatments in efficacy .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGKHQCZJWOXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(4-Chlorophenyl)-1H-pyrazole was prepared from 1-bromo-4-chlorobenzene and pyrazole according to the procedure of Cristau et al., Eur. J. Org. Chem. 2004, 4, 695-709.
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Synthesis routes and methods III

Procedure details

A solution of 4-chlorophenylhydrazine hydrochloride (2.02 g, 11.3 mmol), 1,1,3,3-tetramethoxypropane (2.00 mL, 12.1 mmol) and sodium acetate (1.00 g, 12.2 mmol) in acetic acid (25 mL) is heated to gentle reflux overnight. The solution is cooled and poured into water (125 mL). Solid sodium bicarbonate is added in portions until the pH of the mixture is slightly basic. This is then extracted twice with ethyl acetate (125 mL), and the extracts are washed with brine, combined, dried over anhydrous magnesium sulfate, filtered and evaporated to afford 1-(4-chlorophenyl)pyrazole in two crops (1.13 g+0.24 g, 7.65 mmol, 68%). m.p. 50-53° C. TLC RF 0.19 (10:90 ethyl acetate-hexane), 1H NMR (300 MHz, CDCl3): δ 7.89 (1H, dd, J=2.4, 0.6 Hz), 7.72 (1H, d, J=1.5 Hz), 7.64 (2H, d, J=8.7 Hz), 7.42 (2H, d, J=8.7 Hz), 6.47 (1H, dd, J=2.4, 1.8 Hz). MS (ES+): m/e 182 (3), 181 (34), 180 (6), 179 (100).
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